Regiochemical Substitution Dictates Boiling Point and Reflux Separation Strategy
The precise 3,5-dimethyl substitution pattern yields a boiling point that is reliably distinct from both the unsubstituted and 2,6-disubstituted isomers. This difference enables separation by simple fractional distillation and confirms structural identity by a proxy that is not available if the wrong isomer is procured, as confirmed by ChemSrc data for the 3,5-isomer [1] and ChemicalBook data for the 2,6-isomer .
| Evidence Dimension | Boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 195.8 °C (3,5-Dimethyl-1,6-heptadien-4-ol) |
| Comparator Or Baseline | 151 °C (1,6-Heptadien-4-ol, unsubstituted parent); 207.6 °C (2,6-Dimethyl-1,6-heptadien-4-ol) |
| Quantified Difference | 44.8 °C higher than parent; 11.8 °C lower than 2,6-isomer |
| Conditions | Data sourced from curated values at standard atmospheric pressure (760 mmHg) on separate authoritative chemical databases. |
Why This Matters
The boiling point is a reliable procurement specification that confirms regioisomeric identity and enables accurate process design for distillation-based purification, preventing costly downstream contamination.
- [1] Chemsrc. (2024). 3,5-Dimethyl-1,6-heptadien-4-ol (CAS 19549-66-7) - Physicochemical Properties. View Source
